Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside

Description

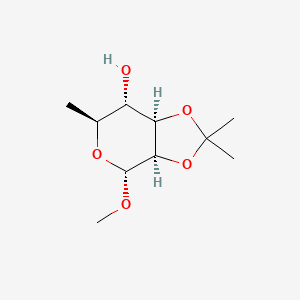

Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside is a protected derivative of methyl α-L-rhamnopyranoside, a naturally occurring deoxy sugar. The compound is synthesized by reacting methyl α-L-rhamnopyranoside with 2,2-dimethoxypropane (DMP) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA). This reaction introduces an isopropylidene group at the 2, and 3-hydroxyl positions, forming a rigid bicyclic ketal structure. The product is a white solid with a melting point of 175–176°C and exhibits distinct ¹H and ¹³C NMR signatures, including a characteristic C-1 resonance at δ 98.5 ppm and O-CH₃ at δ 55.4 ppm .

The isopropylidene group enhances steric bulk, stabilizing the 1C₄ chair conformation of the rhamnopyranoside ring, as confirmed by coupling constants (e.g., J₁,₂ ≈ 1.5–2.0 Hz) observed in ¹H NMR studies . This conformational rigidity influences its reactivity and suitability as an intermediate in glycosylation reactions and antimicrobial derivative synthesis .

Properties

IUPAC Name |

(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-5-6(11)7-8(9(12-4)13-5)15-10(2,3)14-7/h5-9,11H,1-4H3/t5-,6-,7+,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKKWQAJQZHTDN-OFPUPOEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(C(O1)OC)OC(O2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H]2[C@H]([C@@H](O1)OC)OC(O2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447270 | |

| Record name | Methyl 6-deoxy-2,3-O-(1-methylethylidene)-alpha-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14133-63-2 | |

| Record name | Methyl 6-deoxy-2,3-O-(1-methylethylidene)-alpha-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The classical and most widely reported method for preparing methyl 2,3-O-isopropylidene-alpha-L-rhamnopyranoside involves the reaction of methyl alpha-L-rhamnopyranoside with 2,2-dimethoxypropane (DMP) in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TSA). This reaction selectively protects the vicinal diol at the 2,3-positions as an isopropylidene acetal, leaving other hydroxyl groups free or available for further modification.

Detailed Preparation Procedure

| Reagents and Conditions | Details |

|---|---|

| Starting Material | Methyl alpha-L-rhamnopyranoside |

| Protecting Agent | 2,2-Dimethoxypropane (DMP) |

| Catalyst | p-Toluenesulfonic acid (catalytic amount) |

| Solvent | Neat DMP (used as both reagent and solvent) |

| Temperature | Room temperature |

| Reaction Time | Approximately 2 hours |

| Workup | Removal of excess DMP under reduced pressure, aqueous workup, extraction with chloroform |

| Purification | Silica gel chromatography (n-hexane/ethyl acetate) |

- Methyl alpha-L-rhamnopyranoside (2.0 g, 11.22 mmol) was added to 30 mL of 2,2-dimethoxypropane at room temperature with stirring.

- After 5 minutes, a catalytic amount of p-toluenesulfonic acid was added.

- The reaction mixture was stirred for 2 hours.

- Excess 2,2-dimethoxypropane was removed under reduced pressure.

- Water (5 mL) was added, and the mixture was extracted with chloroform.

- The organic layer was concentrated and purified by chromatography to yield methyl 2,3-O-isopropylidene-alpha-L-rhamnopyranoside as a colorless thick liquid in 96–98% yield.

Mechanistic Insights and Optimization

- The acid catalyst protonates the 2,2-dimethoxypropane, generating a reactive oxonium ion that facilitates the formation of the cyclic acetal with the 2,3-diol of the sugar.

- The reaction is highly regioselective for the 2,3-position due to the favorable cis-diol geometry in the pyranose ring.

- The use of neat 2,2-dimethoxypropane as solvent and reagent drives the equilibrium toward acetal formation.

- Reaction time and temperature are critical; room temperature and around 2 hours provide optimal yields without side reactions.

- Excess acid or prolonged reaction times are avoided to prevent unwanted cleavage or rearrangements.

Comparative Data and Yields

Alternative and Related Methods

- Some studies report the use of other acid catalysts like camphorsulfonic acid (CSA) or sulfuric acid, but p-TSA remains preferred for mildness and efficiency.

- In related carbohydrate systems such as methyl alpha-D-mannopyranoside, direct 2,3-O-isopropylidene formation has been achieved using 2-methoxypropene and catalytic p-TSA at elevated temperatures (70 °C), but for L-rhamnopyranosides, room temperature conditions suffice.

- Selective protection strategies involving stannylene acetal intermediates have been explored for site-selective methylation but are less commonly applied for isopropylidene formation in rhamnopyranosides.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| DMP + p-TSA (room temp, 2 h) | Methyl alpha-L-rhamnopyranoside + 2,2-dimethoxypropane + catalytic p-TSA | 96–98 | Most common, mild conditions, high yield |

| DMP + CSA | Similar to above but with camphorsulfonic acid | Moderate | Alternative acid catalyst |

| 2-Methoxypropene + p-TSA (70 °C) | Used in mannopyranosides; less common for rhamnopyranosides | 85–93 (mannose) | Higher temp, longer reaction time |

Research Findings and Applications

- The efficient synthesis of methyl 2,3-O-isopropylidene-alpha-L-rhamnopyranoside enables its use as a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates, including biologically relevant glycolipids from Mycobacterium leprae.

- The selective protection of the 2,3-diol allows for further functionalization at other positions, such as selective acylation or methylation, facilitating the synthesis of diverse derivatives with potential biological activity.

- Spectroscopic data (NMR, IR) and elemental analyses confirm the structure and purity of the product, supporting its reliability for synthetic applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like triphenyl phosphite methiodide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthesis of Glycosides

One of the primary applications of methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside is as a glycosyl acceptor in glycosylation reactions. In a notable study, this compound was reacted with various glycosyl donors to produce disaccharides with high β-selectivity. The bulky isopropylidene group enhances stereoselectivity, making it a valuable building block for synthesizing complex carbohydrates .

Case Study: Glycosylation Reactions

| Reaction Type | Donor | Product | Yield | Selectivity |

|---|---|---|---|---|

| Electrochemical Glycosylation | Thioglycoside | Disaccharide 13b | Moderate | High β-selectivity |

| Traditional Glycosylation | Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside | Disaccharide 14 | Moderate to High | Moderate |

Building Block for Oligosaccharides

Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside serves as an essential intermediate in the synthesis of oligosaccharides. Its use in the synthesis of mannose-containing oligosaccharides has been well-documented. For instance, it can be utilized to create branched oligosaccharides that are crucial for biological processes such as cell adhesion and immune responses .

Case Study: Synthesis of Mannose Oligosaccharides

| Oligosaccharide Type | Starting Material | Total Yield |

|---|---|---|

| 3,6-Branched Mannosyl Trisaccharide | p-Nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside | 50.4% |

Role in Biological Research

The biological significance of oligosaccharides synthesized using methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside cannot be overstated. These compounds are vital for studying cellular interactions and signaling pathways. For example, branched mannosides have been shown to interact more effectively with mannose-specific binding proteins compared to linear oligomannosides, making them essential for research in immunology and cell biology .

Applications in Analytical Chemistry

In analytical chemistry, methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside is used as a standard for developing methods to analyze glycosidic bonds and carbohydrate structures. Its derivatives can serve as reference materials in mass spectrometry and NMR spectroscopy studies.

Mechanism of Action

The mechanism of action of methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside involves its interaction with specific molecular targets. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other sites. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild conditions .

Comparison with Similar Compounds

Methyl 2,3-O-Isopropylidene-α-D-Mannopyranoside

Structural Differences :

- The D-mannose analog differs in stereochemistry at C-2 (mannose: axial hydroxyl; rhamnose: deoxy at C-6 and hydroxyl at C-2 equatorial).

- Synthesis involves similar isopropylidene protection but starts from methyl α-D-mannopyranoside. The product is a precursor for iodination at C-6, yielding 6-deoxy-6-iodo derivatives (m.p. 383–384 K) .

Reactivity :

- The D-mannose derivative undergoes regioselective iodination at C-6 under Mitsunobu-like conditions (PPh₃, imidazole, I₂), a reaction less efficient in the L-rhamnose analog due to steric hindrance from the C-6 methyl group .

- ¹³C NMR data show similar chemical shift deviations (Δδ ± 0.5 ppm) for C-1 and O-CH₃ compared to the rhamnose analog, indicating minimal electronic differences between the two epimers .

Allyl 2,3-O-Isopropylidene-α-L-Rhamnopyranoside

Structural Differences :

- Substitution of the methyl group at the anomeric position with an allyl group.

Methyl 4-O-Palmitoyl-α-L-Rhamnopyranoside Derivatives

Modification Sites :

- Acylated at C-4 with palmitoyl or pivaloyl groups, retaining the 2,3-O-isopropylidene protection.

Physicochemical Properties :

Methyl 2,3,4-Tri-O-Benzyl-α-L-Rhamnopyranoside

Protection Strategy :

- Benzyl groups at C-2, C-3, and C-4 instead of isopropylidene.

Comparative Data Table

Key Research Findings

- Conformational Rigidity: The isopropylidene group enforces a 1C₄ conformation in both L-rhamnose and D-mannose derivatives, critical for stereoselective reactions .

- Steric Effects : Bulkier substituents (e.g., palmitoyl) at C-4 reduce reaction yields in subsequent glycosylations due to steric hindrance .

- Stereochemical Influence: Despite similar NMR profiles, L-rhamnose derivatives exhibit distinct biological activities (e.g., antimicrobial vs. D-mannose’s enzymatic inhibition) .

Biological Activity

Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside is a significant compound in glycobiology, particularly due to its interactions with various enzymes and its potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and research applications.

Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside serves as a substrate for glycosyltransferases, which are crucial for the formation of glycosidic bonds. This process is essential for synthesizing complex carbohydrates and glycoconjugates. The compound's structure allows it to undergo several chemical reactions:

- Oxidation : Converts to corresponding acids or aldehydes.

- Reduction : Forms different alcohol derivatives.

- Substitution : Participates in nucleophilic substitution reactions.

Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling : It modulates signaling pathways that affect cellular responses.

- Gene Expression : Interacts with transcription factors, altering gene expression patterns and metabolic pathways.

- Metabolic Pathways : Changes in the flux of metabolic pathways can lead to variations in specific metabolite levels.

The mechanism involves binding interactions with biomolecules. Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside can inhibit glycosidases and activate glycosyltransferases. These interactions can lead to significant changes in gene expression by influencing the activity of regulatory proteins.

Research Applications

Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside has several applications across various fields:

- Chemistry : Used as a building block in synthesizing more complex molecules.

- Biology : Important in studies involving carbohydrate metabolism and enzyme interactions.

- Medicine : Potential precursor in synthesizing pharmaceutical compounds.

- Industry : Utilized in producing various chemicals and materials.

Case Studies and Experimental Findings

Recent studies have highlighted the biological activity of rhamnopyranosides, including methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside. For instance:

- Antimicrobial Activity : Rhamnopyranosides have shown promising antimicrobial properties against various pathogens. A study indicated that derivatives exhibited higher antifungal activity compared to antibacterial effects, suggesting their potential as lead compounds in drug development .

- Cytotoxicity Against Cancer Cells : Research indicates that sugar conjugates with biologically active molecules can enhance targeted cytotoxicity against cancer cells. For example, modifications at specific positions on rhamnopyranose derivatives resulted in improved cytotoxic profiles against lung cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Higher activity against fungi than bacteria | |

| Cytotoxicity | Effective against lung cancer cells | |

| Enzyme Interaction | Substrate for glycosyltransferases |

Table 2: Chemical Reactions of Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside

| Reaction Type | Description |

|---|---|

| Oxidation | Forms acids or aldehydes |

| Reduction | Produces alcohol derivatives |

| Substitution | Engages in nucleophilic substitution |

Q & A

Q. What are the common synthetic routes for Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside?

The synthesis typically begins with L-rhamnose, where the 2,3-diol group is protected using an isopropylidene ketal. Key steps include:

- Protection : Reacting L-rhamnose with 2,2-dimethoxypropane under acidic conditions (e.g., p-TsOH) to form the 2,3-O-isopropylidene derivative.

- Methylation : Subsequent methylation at the anomeric position using methyl iodide and a base (e.g., Ag₂O or NaH) to yield the final product .

Critical parameters include temperature control (often 0–25°C) and anhydrous conditions to avoid hydrolysis of the ketal.

Q. How is the structure of Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside confirmed post-synthesis?

Structural confirmation employs:

- X-ray crystallography : Resolves the absolute configuration and ring conformation (e.g., triclinic crystal system, space group P1) .

- NMR spectroscopy : Key signals include the anomeric proton (δ ~4.8–5.2 ppm, J₁,₂ ~1–2 Hz for α-configuration) and isopropylidene methyl groups (δ ~1.3–1.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (m/z ~246.11 for C₁₀H₁₈O₅) .

Advanced Research Questions

Q. How does the 2,3-O-isopropylidene group influence reactivity in glycosylation reactions?

The isopropylidene group:

- Steric hindrance : Restricts ring flexibility, favoring axial attack in glycosylation due to the locked chair conformation.

- Regioselectivity : Directs subsequent functionalization to the 4- or 6-position, as seen in Ferrier rearrangements (e.g., formation of 2,3-unsaturated glycosides) .

- Stability : Resists hydrolysis under mild acidic conditions but cleaves with strong acids (e.g., TFA), enabling stepwise deprotection .

Q. What challenges arise in analyzing the compound’s ring conformation, and how are they addressed?

The six-membered pyranose ring exhibits puckering, quantified using Cremer-Pople coordinates (amplitude q and phase angle θ). Challenges include:

- Dynamic pseudorotation : Observed in solution-phase NMR, requiring low-temperature studies or computational modeling (DFT) to "freeze" conformers .

- Crystallographic ambiguity : X-ray data may not capture solution dynamics; complementary techniques like NOE NMR or MD simulations resolve discrepancies .

Q. How can derivatives of this compound be designed for biological activity?

Derivatization strategies include:

- Acylation : Introducing lipophilic groups (e.g., lauroyl or benzoyl) at the 4-OH or 6-OH positions enhances antimicrobial activity. For example, benzyl 4-O-lauroyl-α-L-rhamnopyranoside derivatives show MIC values of 8–32 µg/mL against S. aureus .

- Glycosylation : Attaching disaccharide moieties (e.g., via Koenigs-Knorr reactions) improves solubility and target specificity .

- Thermodynamic studies : Monitoring stability (e.g., via DSC or TGA) ensures derivatives retain activity under physiological conditions .

Methodological Considerations

- Contradiction analysis : Discrepancies in crystallographic vs. solution-phase data require validation via hybrid methods (e.g., synchrotron XRD coupled with NMR) .

- Reaction optimization : Butyllithium-mediated deoxygenation (e.g., synthesis of 2,6-dideoxy derivatives) demands strict temperature control (−78°C) to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.